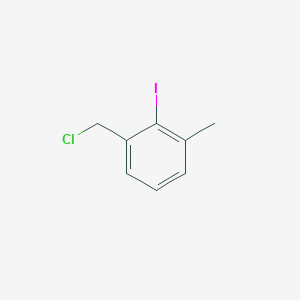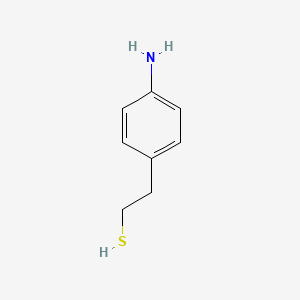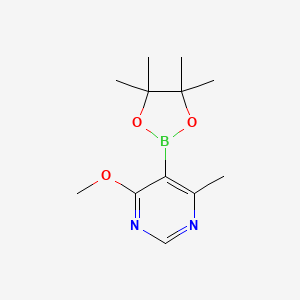
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a nitrovinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is a condensation reaction between an aldehyde and a nitroalkane. For instance, the reaction between 3-methoxy-4-methylbenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or an amino acid catalyst can yield the desired nitrovinylbenzene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its pharmacological potential, particularly as an antimicrobial agent.
作用機序
The mechanism of action of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene, particularly in its antimicrobial activity, involves the interaction of the nitro group with microbial cells. The nitro group can undergo reduction within the microbial cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes . This results in the inhibition of microbial growth and proliferation.
類似化合物との比較
Similar Compounds
1,2,3-Trimethoxy-5-(2-nitrovinyl)benzene: Similar structure with additional methoxy groups, used in materials science.
3-Nitro-2-phenylchroman-4-ol: A nitro compound with a chroman structure, studied for its antimicrobial properties.
3-Nitro-2-(4-chlorophenyl)-2H-chromene: Another nitro compound with a chromene structure, also investigated for antimicrobial activity.
Uniqueness
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
1-methoxy-3-methyl-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h3-7H,1-2H3/b4-3+ |
InChIキー |
YNVDUNSZIXLWIE-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)OC)/C=C/[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC(=C1)OC)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)


![N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13909336.png)
![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)



![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
